MptpB-IN-2
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Overview
Description
MptpB-IN-2 is a compound that has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). This enzyme is a virulence factor for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibiting MptpB can impair the survival of the bacterium within host macrophages, making this compound a promising candidate for tuberculosis treatment .
Preparation Methods
The synthesis of MptpB-IN-2 involves several steps, starting with the preparation of the carboxylic acid intermediate. One method involves the reaction of methyl 4-(3’-hydroxy-3-biphenyl)-5-phenylisoxazole-3-carboxylate with sodium hydroxide in methanol, followed by recrystallization to obtain the desired compound
Chemical Reactions Analysis
MptpB-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
MptpB-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases. In biology, it helps researchers understand the role of MptpB in the survival and virulence of Mycobacterium tuberculosis. In medicine, this compound is being explored as a potential therapeutic agent for tuberculosis, especially in cases of multidrug-resistant strains .
Mechanism of Action
The mechanism of action of MptpB-IN-2 involves the inhibition of MptpB by binding to its active site. This binding prevents the enzyme from dephosphorylating its substrates, thereby impairing the bacterium’s ability to survive within host macrophages. Molecular docking studies suggest that this compound binds to both the active site and a secondary binding pocket, which is a unique structural feature of MptpB .
Comparison with Similar Compounds
MptpB-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against MptpB. Similar compounds include other isoxazole-based inhibitors and salicylate derivatives. this compound has shown superior efficacy in reducing the survival of Mycobacterium tuberculosis in infected macrophages .
Properties
Molecular Formula |
C23H20F3NO3S2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[[4-[3-(trifluoromethyl)phenyl]phenyl]methylidene]-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1 |
InChI Key |
KQGZFTXNBJGMTQ-IZILLXMLSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S |
Origin of Product |
United States |
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